molecular formula C32H42O4 B8677551 Oxirane, 2,2'-[[4,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-1,3-phenylene]bis(oxyMethy

Oxirane, 2,2'-[[4,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-1,3-phenylene]bis(oxyMethy

Cat. No. B8677551
M. Wt: 490.7 g/mol
InChI Key: WOGKNDVLXTXKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxirane, 2,2'-[[4,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-1,3-phenylene]bis(oxyMethy is a useful research compound. Its molecular formula is C32H42O4 and its molecular weight is 490.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxirane, 2,2'-[[4,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-1,3-phenylene]bis(oxyMethy suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, 2,2'-[[4,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-1,3-phenylene]bis(oxyMethy including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Oxirane, 2,2'-[[4,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-1,3-phenylene]bis(oxyMethy

Molecular Formula

C32H42O4

Molecular Weight

490.7 g/mol

IUPAC Name

2-[[2,4-bis(1-adamantyl)-5-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane

InChI

InChI=1S/C32H42O4/c1-19-2-21-3-20(1)10-31(9-19,11-21)27-7-28(32-12-22-4-23(13-32)6-24(5-22)14-32)30(36-18-26-16-34-26)8-29(27)35-17-25-15-33-25/h7-8,19-26H,1-6,9-18H2

InChI Key

WOGKNDVLXTXKRA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4OCC5CO5)OCC6CO6)C78CC9CC(C7)CC(C9)C8

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL four-necked flask equipped with a reflux condenser, a stirrer, a thermometer, and a nitrogen inlet tube was charged with 57 mL of MIBK, 157 mL of DMSO, and 98 g (1.057 mol) of epichlorohydrin and replaced with nitrogen for 30 minutes. To this solution, 52.01 g (0.137 mol) of 4,6-bis(1-adamantyl)-1,3-dihydroxybenzene synthesized in Example 1 was added, and the flask was replaced with nitrogen for 30 minutes and then heated at 45° C. while stirring. This solution was added with 11.6 g (0.290 mol) of sodium hydroxide over 0.5 hour and the solution was stirred for 1.5 hours. Then, 2.9 g (0.0725 mol) of sodium hydroxide was added and the solution was further stirred for 1 hour. The reaction mixture was cooled to room temperature, and 300 mL of chloroform was added. After washing with 500 mL of water, an aqueous 0.1 mol/L HCl solution was added to the mixture and the organic layer was separated. After further washing with water until the aqueous phase became neutral, the organic layer was concentrated and dried until the weight became constant in a reduced pressure drier at 100° C. to obtain 4,6-bis(1-adamantyl)-1,3-diglycidyloxybenzene as a pale-yellow solid (yield: 92%, LC purity: 99.20%, epoxy equivalent: 267, melting point: 193° C.).
Name
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
solvent
Reaction Step One
Name
4,6-bis(1-adamantyl)-1,3-dihydroxybenzene
Quantity
52.01 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
2.9 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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